molecular formula C9H15NO5 B3190536 Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate CAS No. 436154-66-4

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate

Cat. No.: B3190536
CAS No.: 436154-66-4
M. Wt: 217.22 g/mol
InChI Key: HUYJAMKUNNLAAL-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group in organic synthesis, particularly for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for temporary protection of amine functionalities during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate typically involves the reaction of methyl 3-amino-2-oxopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for precise control of reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: TFA, hydrochloric acid (HCl) in methanol.

    Basic Conditions: Sodium hydroxide, DMAP.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

Major Products Formed

    Deprotected Amines: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is unique due to its specific structure, which combines the Boc-protected amine with an ester functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both protection and reactivity in a single molecule.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h5H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYJAMKUNNLAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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